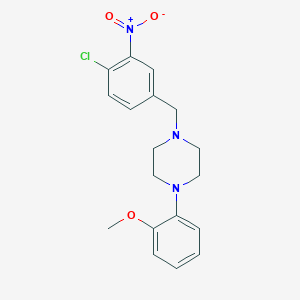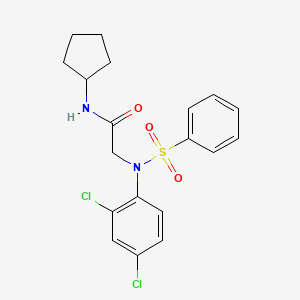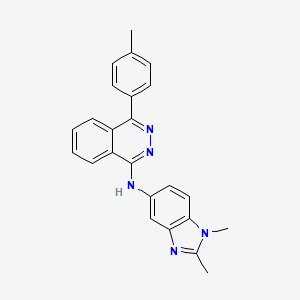![molecular formula C14H23NO2 B6112185 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione](/img/structure/B6112185.png)
5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione, also known as PAC, is a chemical compound that has been studied extensively in the field of medicinal chemistry. PAC is a cyclic β-diketone and is structurally related to curcumin, a natural compound found in turmeric. PAC has shown promising results in various scientific studies as a potential therapeutic agent for different diseases.
Mecanismo De Acción
The mechanism of action of 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione also modulates the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer activities. 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis. Furthermore, 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione has been shown to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione has also been shown to have good bioavailability and can cross the blood-brain barrier, making it a potential therapeutic agent for diseases affecting the central nervous system. However, one limitation of using 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione. One area of research is the development of novel 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione in other diseases, such as cardiovascular disease and diabetes. Furthermore, the development of 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione-based drug delivery systems could improve the efficacy and specificity of 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione in targeting cancer cells.
Métodos De Síntesis
The synthesis of 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione involves the reaction of 1,3-cyclohexanedione with propylamine, followed by the addition of 2,4-pentanedione and subsequent cyclization. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a high yield of the product.
Aplicaciones Científicas De Investigación
5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. Several studies have shown that 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione exhibits potent anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
2-(C-ethyl-N-propylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-7-15-10(6-2)13-11(16)8-14(3,4)9-12(13)17/h16H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCARNLFYCFCVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(CC)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[benzyl(methylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide](/img/structure/B6112118.png)


![1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B6112145.png)
![N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6112147.png)
![2-{[(4-methylphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6112152.png)
![8-(2-amino-4-pyrimidinyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B6112167.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B6112168.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide](/img/structure/B6112178.png)

![4-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6112180.png)
![6-methyl-5-[5-(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6112191.png)
![2-methoxybenzaldehyde [5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6112197.png)
![N-(tert-butyl)-3-[(4-isopropylphenyl)amino]-1-piperidinecarboxamide](/img/structure/B6112207.png)